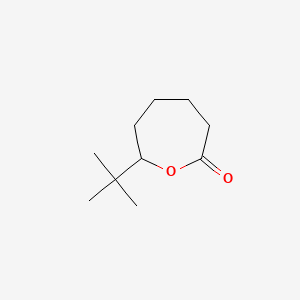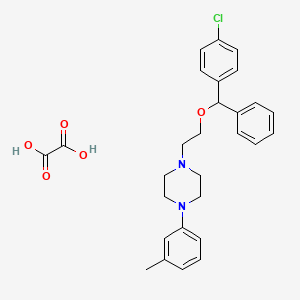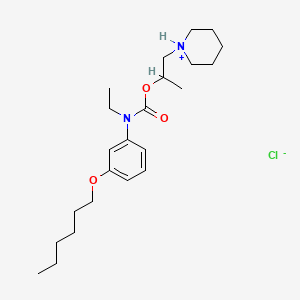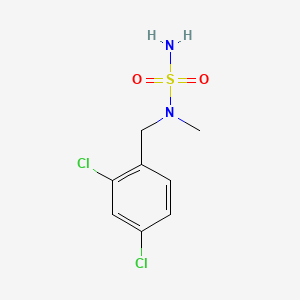
Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-: is a chemical compound that belongs to the class of sulfamides It is characterized by the presence of a sulfamide group attached to a 2,4-dichlorobenzyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamine group, forming the desired sulfamide compound.
Industrial Production Methods: In an industrial setting, the production of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- can be achieved through a continuous flow process. This method ensures higher yields and purity of the product. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- N-(2,4-dichlorobenzyl)-N-methylsulfamide
- N-(2,4-dichlorobenzyl)-N-ethylsulfamide
- N-(2,4-dichlorobenzyl)-N-propylsulfamide
Comparison: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. The presence of the methyl group can influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.
Properties
CAS No. |
4960-47-8 |
|---|---|
Molecular Formula |
C8H10Cl2N2O2S |
Molecular Weight |
269.15 g/mol |
IUPAC Name |
2,4-dichloro-1-[[methyl(sulfamoyl)amino]methyl]benzene |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(15(11,13)14)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3,(H2,11,13,14) |
InChI Key |
ZGLVYSGVOOIUBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

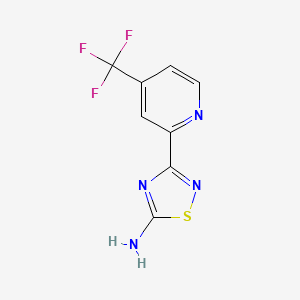
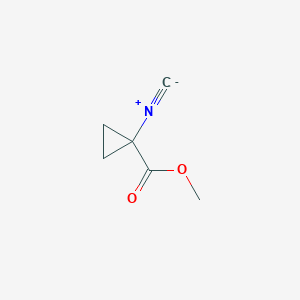
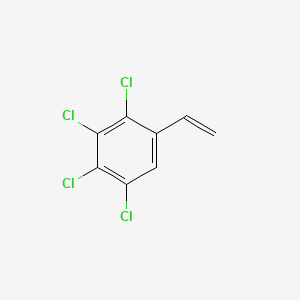
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)

